molecular formula C8H13NS B13956034 (1-isopropyl-1H-pyrrol-2-yl)methanethiol

(1-isopropyl-1H-pyrrol-2-yl)methanethiol

Cat. No.: B13956034
M. Wt: 155.26 g/mol
InChI Key: UZIWSBVBGVIFEH-UHFFFAOYSA-N
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Description

(1-Isopropyl-1H-pyrrol-2-yl)methanethiol is an organic compound with the molecular formula C8H13NS. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of an isopropyl group attached to the nitrogen atom and a methanethiol group attached to the carbon atom at the 2-position of the pyrrole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopropyl-1H-pyrrol-2-yl)methanethiol can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron(III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrrole synthesis, such as the Paal-Knorr method, can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-Isopropyl-1H-pyrrol-2-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Isopropyl-1H-pyrrol-2-yl)methanethiol has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-isopropyl-1H-pyrrol-2-yl)methanethiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-1H-pyrrol-2-yl)methanethiol
  • (1-Ethyl-1H-pyrrol-2-yl)methanethiol
  • (1-Propyl-1H-pyrrol-2-yl)methanethiol

Uniqueness

(1-Isopropyl-1H-pyrrol-2-yl)methanethiol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

(1-propan-2-ylpyrrol-2-yl)methanethiol

InChI

InChI=1S/C8H13NS/c1-7(2)9-5-3-4-8(9)6-10/h3-5,7,10H,6H2,1-2H3

InChI Key

UZIWSBVBGVIFEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC=C1CS

Origin of Product

United States

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